![molecular formula C19H25N3O3 B4840478 N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4840478.png)
N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide
Overview
Description
N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit tumor growth, and protect against neuronal damage. Additionally, N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide in lab experiments is its wide range of potential applications. However, one limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to optimize its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide. One area of interest is the development of new drugs based on the structure of N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide and its potential applications in the treatment of various diseases. Finally, research is needed to determine the optimal dosage and administration of N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide for therapeutic use.
Scientific Research Applications
N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[4-[4-(4-methylpiperidine-1-carbonyl)-2-oxopyrrolidin-1-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13-7-9-21(10-8-13)19(25)15-11-18(24)22(12-15)17-5-3-16(4-6-17)20-14(2)23/h3-6,13,15H,7-12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVJTFNFKSJQGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}phenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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